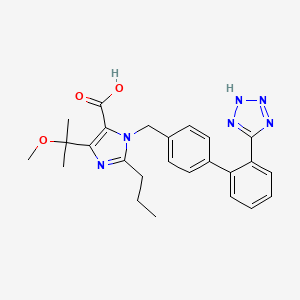

O-Methyl Ether Olmesartan Acid

Descripción

Contextualizing O-Methyl Ether Olmesartan (B1677269) Acid within Angiotensin II Receptor Blockers (ARBs) Research

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively block the AT1 receptor, preventing the potent vasoconstrictor effects of angiotensin II. nih.gov This mechanism makes them effective in the management of hypertension. nih.govresearchgate.netwikipedia.orgnih.gov Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed in the body to its active form, olmesartan. nih.govwikipedia.orgnih.gov

The synthesis of complex pharmaceutical molecules like olmesartan medoxomil can lead to the formation of various related substances or impurities. researchgate.netpharmaffiliates.comsemanticscholar.orgresearchgate.net O-Methyl Ether Olmesartan Acid is identified as one such impurity. pharmaffiliates.comlookchem.comchemicalbook.com The study of such compounds is a critical aspect of pharmaceutical research and development, as regulatory bodies require strict control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products. uspnf.com Research into ARB-related compounds like this compound contributes to the development of robust analytical methods for quality control and a deeper understanding of the drug's degradation pathways. clearsynth.com

Nomenclature and Structural Elucidation of this compound

The systematic nomenclature for this compound provides a precise description of its molecular structure. Its chemical name is 4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid. lookchem.comallmpus.comsynthinkchemicals.com An alternative IUPAC name is 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid. clearsynth.com

The structural features of this compound are closely related to its parent compound, olmesartan acid. The key difference lies in the substitution at the hydroxyl group of the hydroxy-isopropyl side chain on the imidazole (B134444) ring. In this compound, this hydroxyl group is replaced by a methoxy (B1213986) group. This structural modification results in a different chemical formula and molecular weight compared to olmesartan acid.

| Property | This compound | Olmesartan Acid |

|---|---|---|

| CAS Number | 1039762-40-7 lookchem.comallmpus.com | 144689-24-7 allmpus.comlgcstandards.comallmpus.com |

| Molecular Formula | C25H28N6O3 lookchem.comallmpus.comchemicalbook.com | C24H26N6O3 allmpus.comlgcstandards.comallmpus.com |

| Molecular Weight | 460.53 g/mol allmpus.comchemicalbook.com | 446.50 g/mol lgcstandards.com |

Research Significance and Academic Relevance of this compound as a Related Compound and Potential Metabolite/Impurity

The primary significance of this compound in a research context is its classification as a potential impurity in olmesartan medoxomil. researchgate.netlookchem.comchemicalbook.comsynthinkchemicals.com The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a pharmaceutical product. Therefore, the identification, synthesis, and characterization of such related compounds are of paramount importance for pharmaceutical manufacturers and regulatory agencies. synzeal.com

Research into this compound allows for the development of reference standards. synthinkchemicals.com These standards are crucial for the validation of analytical methods used to monitor the purity of olmesartan medoxomil during its production and throughout its shelf life. clearsynth.com The synthesis of this compound has been reported in the scientific literature, providing a means to obtain the pure compound for analytical purposes. researchgate.net Furthermore, understanding the formation pathways of this impurity can help in optimizing the manufacturing process to minimize its generation. While primarily considered a process-related impurity, the possibility of it being a metabolite also warrants consideration in comprehensive drug safety assessments.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)34-4)21(24(32)33)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14H,5,8,15H2,1-4H3,(H,32,33)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQUHNKHOZJBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Studies of O Methyl Ether Olmesartan Acid Formation

In Situ Formation Mechanisms of O-Methyl Ether Olmesartan (B1677269) Acid from Olmesartan and Olmesartan Medoxomil

The formation of O-Methyl Ether Olmesartan Acid can occur in situ when Olmesartan is dissolved in methanol (B129727). researchgate.neteurekaselect.com This process has been identified through various spectroscopic methodologies. researchgate.net The reaction is of particular interest as it generates a new, highly bioactive methyl ether analogue of Olmesartan. eurekaselect.comresearchgate.net

Investigation of SN1 Mechanism Involving Intramolecular Proton Transfer

The in situ formation of this compound from Olmesartan in a methanol solvent proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. eurekaselect.comresearchgate.net A key feature of this mechanism is an intramolecular proton transfer from the carboxyl group to the hydroxyl group of the Olmesartan molecule. eurekaselect.comresearchgate.net This transfer facilitates the departure of a water molecule, leading to the formation of a carbocation intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by methanol on this carbocation results in the formation of the O-methyl ether. eurekaselect.comresearchgate.netmasterorganicchemistry.com

Theoretical calculations have been employed to explore the thermodynamics of this reaction, confirming that the formation of the methyl ether is favored over the alternative product, the methyl ester. researchgate.neteurekaselect.comresearchgate.net This preference is attributed to the thermodynamic control of the reaction pathway. researchgate.netresearchgate.net

Facile Synthetic Methodologies for this compound

A straightforward synthetic method for preparing this compound has been developed, which can start from either Olmesartan or its prodrug, Olmesartan Medoxomil. eurekaselect.comresearchgate.net This methodology provides a practical route for obtaining this compound for use as a reference standard in analytical testing. clearsynth.comsynzeal.com

The synthesis from Olmesartan involves its dissolution in methanol, which, as described above, leads to the in situ formation of the methyl ether. researchgate.neteurekaselect.com For the synthesis starting from Olmesartan Medoxomil, a basic hydrolysis step is first required to convert the prodrug into Olmesartan acid. semanticscholar.org This is typically achieved using a base such as sodium hydroxide (B78521) in a solvent like methanol. semanticscholar.org Following the formation of Olmesartan acid, the reaction proceeds in methanol to yield this compound.

Control and Identification of this compound as a Process-Related Impurity in Olmesartan Synthesis

This compound is an impurity that can arise during the manufacturing process of Olmesartan. lookchem.com Its identification and control are crucial for ensuring the quality and safety of the final drug product. lookchem.com Regulatory guidelines often necessitate the identification, synthesis, and characterization of any impurity present at a level of 0.10% or higher relative to the API. semanticscholar.orgsci-hub.se

The identification of this compound is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). semanticscholar.org These methods allow for the separation and detection of the impurity within the API.

Control of this compound levels during the synthesis of Olmesartan involves careful management of the reaction conditions. Since its formation is favored in the presence of methanol, controlling the amount of this solvent and the reaction temperature can help to minimize its formation. The development of robust manufacturing processes that describe the formation and control of each individual impurity at all stages is essential for producing high-purity Olmesartan Medoxomil. researchgate.net

Computational Chemistry and Spectroscopic Characterization in the Study of O Methyl Ether Olmesartan Acid

Theoretical Calculations of Thermodynamic Control Preference (Ether versus Ester Formation)

When Olmesartan (B1677269) is dissolved in methanol (B129727), it can lead to the formation of two potential products: O-Methyl Ether Olmesartan Acid and Olmesartan Methyl Ester. researchgate.netmedchemexpress.cn Theoretical calculations have been employed to understand the thermodynamic favorability of these competing reactions.

Studies have shown that the formation of this compound is the thermodynamically preferred outcome. researchgate.netresearchgate.netlookchem.com This preference is attributed to an SN1 reaction mechanism that involves an intramolecular proton transfer from the carboxyl group to the hydroxyl group of Olmesartan. researchgate.netmedchemexpress.cn This protonation of the hydroxyl group facilitates the departure of a water molecule, creating a carbocation that is then attacked by methanol to form the ether.

In contrast, the formation of the methyl ester is considered an antagonistic product. researchgate.net The theoretical calculations confirm that the etherification pathway is more energetically favorable, thus explaining the observed prevalence of this compound under these conditions. researchgate.net

Conformational Analysis of this compound using Theoretical Studies

Theoretical studies have been instrumental in elucidating the three-dimensional structure and flexibility of this compound. researchgate.net Understanding the molecule's conformational landscape is crucial as it can influence its biological activity.

Simulation of Various Conformations for Chemical Shift Prediction

Computational modeling has been used to simulate various possible conformations of this compound. researchgate.net By calculating the energies of these different spatial arrangements, researchers can identify the most stable, low-energy conformations. These theoretical models are then used to predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The comparison of these predicted shifts with experimentally obtained NMR data allows for the validation of the computed conformations and provides a more detailed picture of the molecule's structure in solution. researchgate.net

Deriving Insights into Putative Bioactive Conformations

The conformational analysis of this compound provides valuable insights into its potential bioactive conformation—the specific three-dimensional shape it adopts when interacting with its biological target. researchgate.net By combining molecular modeling with experimental data, researchers can hypothesize which conformations are most likely to be responsible for the molecule's pharmacological effects. researchgate.net This knowledge is critical in the field of drug design and for understanding structure-activity relationships.

Application of Spectroscopic Methodologies for Structural Elucidation and Confirmation

A variety of spectroscopic techniques are essential for the definitive identification and structural characterization of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of this compound in solution. researchgate.netijpsr.com Techniques such as 1H NMR and 2D NOESY experiments provide information about the connectivity of atoms and the spatial proximity of different protons within the molecule. nih.govresearchgate.net

The observation that Olmesartan is unstable in deuterated methanol (CD3OD) and converts to its methylated analog over time was confirmed by NMR spectroscopy and mass spectrometry. nih.gov The 1H NMR spectrum of this compound has been reported in deuterated acetonitrile (B52724) (CD3CN) and deuterated methanol (CD3OD). researchgate.net The assignment of the signals in the NMR spectra reaffirms the structure of the methyl ether. researchgate.net

Table 1: Selected 1H NMR Chemical Shifts for Olmesartan and its Methyl Ether Derivative

| Compound | Solvent | Peak (ppm) | Assignment | Reference |

| Olmesartan | CD3OD | 5.59 | Enhanced over time, indicating conversion | springernature.com |

| This compound | CD3OD | Not specified | Formation confirmed | researchgate.netresearchgate.net |

| This compound | CD3CN | Not specified | Structure reaffirmed | researchgate.net |

This table is for illustrative purposes and highlights key findings from the literature. Specific chemical shift values can vary based on experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Interaction Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound and to study intermolecular interactions. ijpsr.comumich.edu The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

By comparing the FT-IR spectrum of this compound with that of Olmesartan and other related compounds, researchers can confirm the presence of the ether linkage and analyze changes in other functional groups. umich.edumdpi.com For instance, the FT-IR spectrum of Olmesartan medoxomil shows characteristic peaks for the carbonyl stretching of the lactone and ester groups. mdpi.com Analysis of the spectra of physical mixtures can indicate the absence or presence of interactions between the drug and other substances. ijpsr.com

Table 2: Key FT-IR Spectral Data for Olmesartan Medoxomil

| Functional Group | Wavenumber (cm-1) | Type of Vibration | Reference |

| Carbonyl (lactone) | 1830 | C=O stretching | mdpi.com |

| Carbonyl (ester) | 1705 | C=O stretching | mdpi.com |

| Aromatic C=C | 1551, 1503, 1474 | C=C stretching | mdpi.com |

| C-O (lactone & ester) | 1225, 1167 | C-O stretching | mdpi.com |

| Tertiary alcohol C-O | 1136 | C-O stretching | mdpi.com |

| Aromatic C-H | 953, 826, 816, 781, 770 | C-H bending | mdpi.com |

This table shows data for Olmesartan medoxomil to provide context for the types of functional groups that can be analyzed using FT-IR. Specific data for this compound would require dedicated experimental analysis.

Pharmacological Investigations of O Methyl Ether Olmesartan Acid: in Vitro Activity

In Vitro Angiotensin AT1 Receptor Antagonism and Inverse Agonism

O-Methyl Ether Olmesartan (B1677269) Acid, a derivative of the potent AT1 receptor antagonist olmesartan, has been evaluated for its pharmacological activity. researchgate.netresearchgate.net Investigations have centered on its ability to bind to the human AT1 receptor and its functional effects as both an antagonist and a potential inverse agonist. researchgate.netresearchgate.net

The binding affinity of O-Methyl Ether Olmesartan Acid for the human AT1 receptor has been quantified using radioligand competition binding assays. researchgate.net In these experiments, the compound's ability to displace a radiolabeled ligand, such as [125I][Sar1, Ile8] Angiotensin II, from the receptor is measured. plos.orguoa.gr The results of these assays are typically expressed as the negative logarithm of the half-maximal inhibitory concentration (-logIC50), which provides a measure of the compound's binding affinity. researchgate.net The binding affinity of this compound has been found to be comparable to that of the prototype ARB, losartan. researchgate.net

When compared to established ARBs, this compound exhibits an interesting pharmacological profile. While olmesartan is a potent and insurmountable antagonist of the AT1 receptor, its methyl ether derivative has demonstrated in vitro activity that is on par with losartan. nih.govresearchgate.net

Notably, research has shown that this compound demonstrates an equal level of in vitro AT1 receptor inverse agonism as losartan. researchgate.net Inverse agonism is the ability of a compound to reduce the basal, or constitutive, activity of a receptor in the absence of an agonist. This suggests that despite the structural modification, the compound retains the ability to not only block the action of angiotensin II but also to decrease the intrinsic activity of the AT1 receptor. researchgate.netplos.org

Table 1: Comparative In Vitro Activity of this compound

| Compound | Target Receptor | Assay Type | Measured Activity | Reference |

|---|---|---|---|---|

| This compound | Human AT1 | Radioligand Binding | Comparable to Losartan | researchgate.net |

| This compound | Human AT1 | Inverse Agonism | Equal to Losartan | researchgate.net |

| Olmesartan | Human AT1 | Antagonism | Potent and Insurmountable | nih.gov |

| Losartan | Human AT1 | Antagonism | Prototype ARB | researchgate.net |

Radioligand Competition Binding Assays for Human AT1 Receptor Affinity

Structure-Activity Relationship (SAR) Implications of Methylation in this compound

The structural differences between olmesartan and this compound provide valuable insights into the structure-activity relationships (SAR) of AT1 receptor blockers. The key modification is the methylation of the tertiary hydroxyl group on the imidazole (B134444) ring of olmesartan. researchgate.netresearchgate.net

The introduction of a methyl group to form the ether linkage in this compound has been shown to not significantly alter the compound's pharmacological properties compared to its parent molecule, olmesartan. researchgate.net Molecular dynamics experiments have indicated that both olmesartan and its methyl ether derivative engage in similar interactions with critical amino acid residues within the AT1 receptor's binding pocket. researchgate.net This preservation of activity suggests that the tertiary hydroxyl group itself is not an absolute requirement for binding, and its conversion to a methyl ether is well-tolerated. researchgate.netresearchgate.net This finding is significant as it opens up possibilities for synthesizing new drug candidates where ether formation might be a preferred chemical strategy over other modifications. researchgate.net

The structure of olmesartan features a critical spatial relationship between its hydroxyl and carboxylate groups. researchgate.netresearchgate.net The fact that methylation of the hydroxyl group in this compound does not lead to a loss of pharmacological activity highlights the importance of this orthogonal arrangement in drug design. researchgate.net This suggests that the specific orientation of these functional groups is a key determinant of the molecule's ability to interact effectively with the AT1 receptor. researchgate.netresearchgate.net The tolerance of the receptor to the methyl ether modification underscores the robustness of this structural motif and provides a basis for the design of novel ARBs with potentially improved properties. researchgate.net

Future Directions and Emerging Research Opportunities for O Methyl Ether Olmesartan Acid

Rational Design and Synthesis of Novel Angiotensin Receptor Antagonist Analogs

The rational design and synthesis of new analogs of angiotensin II receptor antagonists, building upon the scaffold of molecules like O-Methyl Ether Olmesartan (B1677269) Acid, is a cornerstone of future cardiovascular drug discovery. nih.govnih.gov The primary goal is to develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.com The discovery of "sartans," a class of drugs that block the angiotensin II type 1 (AT1) receptor, was a landmark achievement in hypertension treatment, stemming from efforts to create peptide-mimetic molecules based on the structural features of angiotensin II. nih.govwikipedia.org

The development of these antagonists has been guided by mimicking the C-terminus of a low-energy conformer of the natural hormone angiotensin II. nih.gov Structurally, these molecules typically contain a heterocyclic group, an alkyl chain, and a biphenyl (B1667301) tetrazole segment or another acidic group. nih.gov The process of creating new analogs involves modifying these key structural components. For instance, researchers have explored replacing the typical biphenyl-tetrazole or biphenyl-carboxylic acid moieties with other acidic groups to improve biological activity. mdpi.com

Future research will likely focus on several key areas:

Novel Heterocyclic Systems: Exploring alternatives to the tetrazole ring to potentially enhance binding affinity and improve safety profiles.

Side-Chain Modifications: Altering the alkyl chain to optimize lipophilicity and pharmacokinetic properties.

Bioisosteric Replacements: Substituting key functional groups with others that have similar physical or chemical properties to fine-tune the molecule's activity and ADME (absorption, distribution, metabolism, and excretion) characteristics.

The synthesis of these new analogs often involves multi-step processes, building upon established synthetic routes for existing sartans like olmesartan. nih.gov For example, the synthesis of novel benzimidazole (B57391) derivatives as AT1 receptor antagonists has been successfully guided by computational studies, leading to the creation of compounds with effects comparable to existing drugs. mdpi.com

| Structural Component | Role in Activity | Potential Modifications |

| Acidic Group (e.g., Tetrazole, Carboxylic Acid) | Essential for binding to the AT1 receptor. nih.gov | Replacement with other acidic bioisosteres to improve potency and pharmacokinetics. |

| Biphenyl Moiety | Provides the structural scaffold for positioning other key groups. | Introduction of substituents to modulate conformation and binding. |

| Imidazole (B134444) or other Heterocycle | Interacts with specific residues in the receptor binding pocket. acs.org | Variation of the heterocyclic ring to explore different binding interactions. |

| Alkyl Side Chain | Contributes to the overall lipophilicity and binding affinity. | Modification of length and branching to optimize pharmacokinetic properties. |

Advanced Computational Modeling for Further Drug Design Insights and Conformational Studies

Advanced computational modeling is an indispensable tool for gaining deeper insights into the interaction of O-Methyl Ether Olmesartan Acid and its analogs with the angiotensin II type 1 (AT1) receptor. nih.govmdpi.com These in silico techniques provide a powerful platform for understanding structure-activity relationships (SAR) and guiding the design of new, more effective drug candidates. mdpi.com The crystallization of the AT1 receptor has opened new avenues for structure-based rational drug design. researchgate.net

Key computational approaches and their applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For olmesartan and its analogs, docking studies help to identify key interactions within the AT1 receptor's binding pocket, such as hydrogen bonds and hydrophobic interactions. researchgate.net For example, the hydroxymethyl group of olmesartan has been shown to form a key polar interaction with the phenyl hydroxyl group of Tyr113 in the receptor. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding. mdpi.com This is crucial for understanding the stability of the complex and the role of specific amino acid residues in the binding process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed analogs before they are synthesized, thus saving time and resources. mdpi.com

Conformational Analysis: Understanding the preferred three-dimensional shape (conformation) of a drug molecule is critical, as it dictates how it will interact with its target receptor. pnas.orgmdpi.com NMR spectroscopy combined with molecular modeling has been used to study the conformational properties of olmesartan and its methylated analogue, providing valuable information about their bioactive conformations. researchgate.netresearchgate.net Subtle changes in the side chain of angiotensin II analogs can have a large impact on their biological properties by altering their local conformation. pnas.org

The insights gained from these computational studies can guide the rational design of new analogs with improved binding affinity and selectivity. For instance, by identifying key interactions, medicinal chemists can design molecules that optimize these interactions, leading to more potent drugs. mdpi.com Furthermore, computational models can help in predicting the ADME-Tox (absorption, distribution,metabolism, excretion, and toxicity) properties of new compounds, further refining the drug discovery process. mdpi.com

| Computational Technique | Application | Key Insights Gained |

| Molecular Docking | Predicts binding orientation within the AT1 receptor. researchgate.net | Identification of key hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-receptor complex. mdpi.com | Understanding of complex stability and conformational changes upon binding. |

| QSAR | Correlates chemical structure with biological activity. mdpi.com | Prediction of the potency of novel analogs. |

| Conformational Analysis | Determines the three-dimensional structure of the molecule. pnas.orgmdpi.com | Elucidation of the bioactive conformation required for receptor binding. |

Refined Analytical Strategies for Characterizing Complex Pharmaceutical Matrices and Impurity Profiles

The development of refined analytical strategies is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound and its parent compound, olmesartan medoxomil. These strategies are essential for characterizing the drug substance in complex matrices and for identifying and quantifying any impurities. ajptonline.comnih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the workhorse techniques for the analysis of olmesartan and its related substances. ajptonline.comnih.gov Stability-indicating methods are particularly important as they can separate the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions such as heat, humidity, acid, and base hydrolysis. rasayanjournal.co.inscirp.org

Future research in this area will likely focus on:

Advanced Chromatographic Techniques: The use of more efficient column technologies and solvent systems to achieve better separation of impurities, including potential genotoxic impurities. rasayanjournal.co.in

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities. researchgate.net

Method Validation: Rigorous validation of analytical methods according to international guidelines (e.g., ICH) is essential to ensure their accuracy, precision, linearity, and robustness. nih.govresearchgate.net This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for all impurities. nih.gov

Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are used to characterize the solid-state properties of the drug substance, which can impact its solubility and bioavailability. jyoungpharm.orgimpactfactor.orginnovareacademics.in

The characterization of impurities is of paramount importance, as even small amounts of certain impurities can have adverse effects. Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products that might be formed during manufacturing or storage. rasayanjournal.co.inscirp.org

| Analytical Technique | Purpose | Information Obtained |

| HPLC/UHPLC | Separation and quantification of the API and its impurities. ajptonline.comnih.gov | Purity of the drug substance, levels of known and unknown impurities. |

| LC-MS | Identification and structural elucidation of impurities. researchgate.net | Molecular weight and fragmentation pattern of impurities. |

| DSC | Characterization of thermal properties. impactfactor.orgijpsdronline.com | Melting point, crystallinity, and potential drug-excipient interactions. |

| XRPD | Analysis of the crystalline structure. innovareacademics.in | Polymorphic form of the drug substance. |

| Forced Degradation Studies | Identification of potential degradation products. rasayanjournal.co.inscirp.org | Stability profile of the drug under various stress conditions. |

Q & A

Q. What are the validated analytical methods for quantifying O-Methyl Ether Olmesartan Acid in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with internal standardization is widely used. For example, USP guidelines specify using p-hydroxybenzoic acid isobutyl ester as an internal standard. The formula for calculating purity is:

where and are peak area ratios of the analyte and internal standard in sample and standard solutions, respectively. Acceptance criteria require 98.5%–101.5% purity on an anhydrous basis . UV spectroscopy coupled with chemometric approaches (e.g., partial least squares regression) is also validated for simultaneous quantification in multi-component formulations, with reported purity values of 99.57 ± 0.89% .

Q. How is the structural identity of this compound confirmed in synthetic batches?

Methodological Answer: Structural confirmation involves tandem techniques:

- Nuclear Magnetic Resonance (NMR) : Assigning peaks for key functional groups, such as the tetrazole ring (δ 8.5–9.5 ppm) and O-methyl ether (δ 3.3–3.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z 558.2 (CHNO) with fragmentation patterns matching the biphenyl-methylimidazole backbone .

- X-ray crystallography : Resolves spatial arrangements of the 1,3-dioxolane ring and imidazole-carboxylate groups .

Q. What synthetic pathways are reported for this compound?

Methodological Answer: Key steps include:

- Medoxomil prodrug activation : Hydrolysis of the (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group under physiological pH to release the active olmesartan acid .

- Patent-derived routes : CN102617542A describes regioselective O-methylation using HFIP (hexafluoroisopropanol) and pivalic acid as co-solvents to achieve >90% yield .

Advanced Research Questions

Q. How do researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer: Contradictions arise from differences in metabolic stability. For example:

- In vitro : Microsomal assays show rapid glucuronidation (t = 2.1 h) via UGT1A3 .

- In vivo : Rat models indicate prolonged bioavailability due to enterohepatic recirculation of the O-β-D-glucuronide metabolite . Resolution involves using physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics and tissue distribution parameters .

Q. What experimental designs are used to study the angiotensin II receptor subtype selectivity of this compound?

Methodological Answer:

- Competitive binding assays : Radiolabeled [H]-angiotensin II is displaced by olmesartan derivatives in AT-transfected HEK293 cells. IC values are normalized to reference antagonists (e.g., losartan) .

- Molecular dynamics simulations : Docking studies reveal that the O-methyl ether group reduces steric clashes with D103CDR3 residues in AT receptors, enhancing selectivity over AT .

Q. How are impurities like Olmesartan Lactone and O-Methyl Ether derivatives controlled during synthesis?

Methodological Answer:

- Forced degradation studies : Acidic conditions (0.1 M HCl, 40°C) promote lactone formation, monitored via HPLC with a C18 column (USP L1) and mobile phase of acetonitrile:phosphate buffer (pH 2.5) .

- Derivatization-GC : Methylation with diazomethane in diethyl ether converts phosphonate impurities to volatile derivatives for flame photometric detection .

Q. What computational tools predict the metabolic fate of this compound?

Methodological Answer:

- ADMET Predictor™ : Simulates Phase I/II metabolism, identifying major pathways (e.g., CYP2C9-mediated oxidation and UGT1A3 glucuronidation) .

- Density Functional Theory (DFT) : B3LYP/6-31G* models assess transition-state energies for ester hydrolysis, correlating with experimental degradation rates .

Data Analysis & Validation

Q. How do researchers statistically validate method precision in this compound assays?

Methodological Answer:

- Intra-day precision : Analyze six replicates of a standard solution (1 mg/mL) within 24 hours; relative standard deviation (RSD) must be ≤0.5% for peak area ratios .

- Inter-laboratory validation : Bland-Altman plots compare results from HPLC (Lab A) and LC-MS (Lab B), with 95% limits of agreement within ±1.5% .

Q. What strategies resolve spectral interference in UV-based assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.